4-fluoro-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide
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Overview
Description
4-fluoro-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of acylhydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the thiazole and oxadiazole rings with the benzamide moiety under specific conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to other functional groups.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It is also used in the development of new synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The thiazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The benzamide moiety can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(4-methoxybenzyl)benzamide
- 4-fluoro-N-(3-pyridinyl)benzamide
- 4-fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
Uniqueness
Compared to similar compounds, 4-fluoro-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide stands out due to its unique combination of thiazole and oxadiazole rings. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H15FN4O3S |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
4-fluoro-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H15FN4O3S/c1-11-16(19-23-17(25-28-19)12-5-9-15(27-2)10-6-12)29-20(22-11)24-18(26)13-3-7-14(21)8-4-13/h3-10H,1-2H3,(H,22,24,26) |
InChI Key |
WDDKXCHTHZDPMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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